Ginsenoside Ro is an oleanane-type saponin primarily found in the rhizome of Panax ginseng (Asian ginseng) and Panax japonicus. [, ] As a ginsenoside, it belongs to a class of natural compounds with known bioactivity. [] Ginsenoside Ro is recognized as a secondary metabolite with potential therapeutic applications. [, , , , , , , ] It is particularly abundant in the rhizome, also known as “Rozu” in Japanese, which was historically removed due to its potential to cause emesis. []
Ginsenoside Ro is primarily extracted from the roots of Panax ginseng C.A. Meyer, along with other species like Panax japonicus and Panax pseudoginseng. It belongs to the class of triterpene saponins, specifically under the dammarane type, which includes various other ginsenosides categorized into protopanaxadiol and protopanaxatriol types based on their aglycone structures .
Ginsenoside Ro can be synthesized through several methods, including:
Ginsenoside Ro has a complex molecular structure characterized by a dammarane skeleton with specific glycosylation patterns. Its molecular formula is , and it has a molecular weight of approximately 494.66 g/mol. The structural features include:
The stereochemistry of Ginsenoside Ro is crucial for its biological activity, with specific configurations at stereocenters affecting its interaction with biological targets .
Ginsenoside Ro participates in various chemical reactions that can modify its structure and enhance its bioactivity:
The mechanism of action of Ginsenoside Ro involves several pathways:
Ginsenoside Ro exhibits several notable physical and chemical properties:
Ginsenoside Ro has diverse applications in both traditional medicine and modern therapeutic contexts:
Ginsenoside Ro (oleanolic acid 3-O-glucuronide) represents a rare oleanane-type triterpenoid saponin found in Panax species. Its biosynthesis proceeds via the cytosolic mevalonate (MVA) pathway, distinct from the more common dammarane-type ginsenosides. The initial steps involve the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form farnesyl pyrophosphate (FPP). Two FPP molecules undergo tail-to-tail condensation catalyzed by squalene synthase (SQS) to form squalene. Subsequent epoxidation by squalene epoxidase (SQE) yields 2,3-oxidosqualene, a critical branching point for triterpenoid diversity. The committed step for oleanane-type saponins involves the cyclization of 2,3-oxidosqualene by β-amyrin synthase (β-AS), forming the characteristic pentacyclic oleanane scaffold (β-amyrin). This scaffold undergoes multi-step oxidation, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), introducing hydroxyl groups at positions C-16, C-22, and C-28 to yield oleanolic acid (OA), the immediate aglycone precursor to Ginsenoside Ro [1] [8] [10]. The final glycosylation step, attaching glucuronic acid to the hydroxyl group at the C-3 position of OA, is mediated by specific uridine diphosphate (UDP)-glycosyltransferases (UGTs) [1] [2].
Table 1: Key Enzymes in Oleanolic Acid and Ginsenoside Ro Biosynthesis Pathway
Enzyme | Gene Symbol (Example) | Function | Substrate(s) | Product(s) |
---|---|---|---|---|
Squalene Synthase (SQS) | PgSQS | Condensation of 2xFPP | Farnesyl diphosphate (FPP) | Squalene |
Squalene Epoxidase (SQE) | PgSQE | Epoxidation of squalene | Squalene | 2,3-Oxidosqualene |
β-Amyrin Synthase (β-AS) | PgβAS1 | Cyclization of 2,3-oxidosqualene | 2,3-Oxidosqualene | β-Amyrin (Oleanane scaffold) |
Cytochrome P450s | CYP716A variants | Multi-step oxidation (e.g., C-16α, C-22α, C-28) | β-Amyrin | Oleanolic Acid (OA) |
UDP-Glucuronosyltransferase | PgUGAT252645 | Glucuronidation at C-3-OH | Oleanolic Acid (OA) | Ginsenoside Ro |
UGTs catalyze the transfer of activated sugar moieties (e.g., UDP-glucose, UDP-glucuronic acid) to acceptor aglycones, significantly enhancing their solubility and bioactivity. The glucuronidation at the C-3 position of oleanolic acid (OA) is the defining and often rate-limiting step in Ginsenoside Ro biosynthesis. Research identified a specific UDP-glucuronosyltransferase, PgUGAT252645, from Panax ginseng as the crucial enzyme responsible for this reaction [1] [2] [4]. Functional characterization confirmed that PgUGAT252645 exhibits high substrate specificity towards OA and utilizes UDP-glucuronic acid (UDP-GlcA) as the sugar donor, forming the β-1,3 glycosidic linkage characteristic of Ro [1] [2]. This enzyme belongs to the plant secondary product glycosyltransferase (PSPG) family, possessing the conserved PSPG motif essential for binding the UDP-sugar donor. Its identification resolved a key bottleneck in understanding Ro biosynthesis. Crucially, PgUGAT252645 catalyzes the first glycosylation step in the Ro pathway, distinguishing it from UGTs involved in elongating sugar chains in other ginsenosides [1] [2] [5]. Structural analysis suggests specific amino acid residues within its substrate-binding pocket determine its preference for the oleanane-type aglycone OA over dammarane-type substrates [2].
Due to the low abundance of Ro in Panax plants and challenges in chemical synthesis, heterologous production in microbial hosts like Saccharomyces cerevisiae offers a sustainable alternative. Successful metabolic engineering requires integrating the entire Ro biosynthetic pathway into yeast. Key strategies employed include:
Table 2: Engineered S. cerevisiae Strain Lineage for Ginsenoside Ro Production [1] [2]
Strain Name | Genotype Modifications (Integrated Genes & Markers) | Key Product(s) | Yield |
---|---|---|---|
BY4741 | MATα his3Δ1 leu2Δ0 met15Δ0 ura3Δ0 (Wild-type) | - | - |
BY-A | rDNA::TPI1P-syntHMG1-CYC1T-KanR-TEF1P-synGg.βAS-ADH1T | Dammarenediol-II / β-Amyrin? | Not specified |
BY-OA | BY-A + δDNA::TEF1P-synCr.OAS-FBA1T-HygR-TDH3P-synMt.CYPR-ENO2T | Oleanolic Acid (OA) | 56.31 mg/L |
BY-CE | BY-OA + tHIS3::TPI1P-synAt.UGDH-CYC1T-URA3-TEF1P-synPg.UGAT-ADH1T | Calenduloside E (CE) | 3.8 mg/L |
BY-Ro | BY-CE + tLEU2::TEF1P-synMt.UGT-FBA1T-HIS3-TDH3P-synTs.UGT-ENO2T (Note: PgUGAT already present in BY-CE; Mt.UGT/Ts.UGT likely for further glycosylation if needed) | Ginsenoside Ro (Ro) | 155 μg/L (Pre-Opt) |
Optimizing fermentation conditions is paramount for maximizing Ro titers in engineered yeast strains like BY-Ro. Systematic approaches involve:
Table 3: Optimal Fermentation Conditions for Ginsenoside Ro Production in Engineered Yeast (Based on Strain BY-Ro) [1] [2] [7]
Parameter | Optimal Range/Value (Batch - BY-Ro) | Significance/Effect | Fed-Batch Strategy |
---|---|---|---|
Inoculum Size | 3% (v/v) | Balances initial biomass and nutrient availability/toxin buildup | Standard inoculum (~5-10%) |
Culture Time | 72 hours | Peak production phase (Late exponential/early stationary) | Extended production phase (e.g., >120h) |
Shaking Speed (Flask) | 170 rpm | Optimizes oxygen transfer (kLa) | Controlled dissolved oxygen (e.g., 30-50%) |
Temperature | 32°C | Maximizes enzyme activity/stability | Maintained at 30-32°C |
Initial Glucose | 2.5% (w/v) | Provides carbon without causing repression/inhibition | Continuous feeding to maintain low level |
pH | ~4.0-4.5 (for specific enzymatic steps) | Affects enzyme activity and stability | Controlled (e.g., pH 5.0-6.0) |
Oxygen Supply | High (via shaking/aeration) | Essential for P450 activity and efficient respiratory metabolism | Optimized aeration/agitation |
- | - | - | Resulting Titer: 528 ± 18 mg/L [7] |
Traditional extraction of Ginsenoside Ro from Panax ginseng roots faces significant limitations: low natural abundance (often <0.1% dry weight), long cultivation cycles (4-6 years), susceptibility to environmental factors, and complex downstream processing. Metabolic engineering in S. cerevisiae offers compelling advantages despite current yield differences:
Table 4: Comparison of Ginsenoside Ro Production Sources
Characteristic | Panax ginseng (Plant Roots) | Engineered S. cerevisiae (Batch Fermentation) | Engineered S. cerevisiae (Fed-Batch Fermentation) |
---|---|---|---|
Typical Ro Content | ~0.1 - 0.15 mg/g DW | 0.033 mg/g DCW (BY-Ro) [1] [2] | ~52.8 mg/g DCW (528 mg/L) [7] |
Relative Efficiency | Baseline (100%) | ~31% of plant Ro content [1] | >> 100% (Significantly higher) |
Production Time | 4-6 years | 3 days | 5-7 days |
Land Use | High (Requires significant agricultural land/forest) | Low (Contained bioreactors) | Low (Contained bioreactors) |
Environmental Impact | High (Deforestation, pesticide use, soil degradation) [6] | Low | Low |
Process Control | Low (Subject to climate, disease, soil variability) | High | High |
Product Consistency | Variable | High | High |
Pathway Modification | Difficult (Breeding/transgenics slow) | Relatively Easy (Genetic engineering) | Relatively Easy (Genetic engineering) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7